Cas no 21969-05-1 (1-(4-Iodophenoxy)-4-nitrobenzene)

1-(4-Iodophenoxy)-4-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Iodophenoxy)-4-nitrobenzene
- 1-Iodo-4-(4-nitrophenoxy)benzene
- 4-(4iodophenoxy)-nitrobenzene
- 4-(4-iodophenoxy)-nitrobenzene
- 4-(4'-iodophenoxy) nitrobenzene
- HVIBZWDKOFXLDD-UHFFFAOYSA-N
- Benzene, 1-iodo-4-(4-nitrophenoxy)-
- SCHEMBL4612005
- MFCD18207457
- (4-Iodophenoxy)-4-nitrobenzene
- DTXSID501302993
- F72363
- AKOS008924142
- 21969-05-1
-
- MDL: MFCD18207457
- Inchi: InChI=1S/C12H8INO3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H
- InChI Key: HVIBZWDKOFXLDD-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])I
Computed Properties
- Exact Mass: 340.95489g/mol
- Monoisotopic Mass: 340.95489g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 55Ų
1-(4-Iodophenoxy)-4-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1256298-1g |
Benzene, 1-iodo-4-(4-nitrophenoxy)- |
21969-05-1 | 95% | 1g |
$185 | 2024-06-06 | |
abcr | AB540921-500mg |
(4-Iodophenoxy)-4-nitrobenzene; . |
21969-05-1 | 500mg |
€282.70 | 2024-08-02 | ||
Ambeed | A691800-1g |
1-Iodo-4-(4-nitrophenoxy)benzene |
21969-05-1 | 95% | 1g |
$187.0 | 2024-07-28 | |
abcr | AB540921-250mg |
(4-Iodophenoxy)-4-nitrobenzene; . |
21969-05-1 | 250mg |
€140.00 | 2025-02-21 | ||
abcr | AB540921-500 mg |
(4-Iodophenoxy)-4-nitrobenzene; . |
21969-05-1 | 500MG |
€280.00 | 2023-07-11 | ||
1PlusChem | 1P01DONG-100mg |
Benzene, 1-iodo-4-(4-nitrophenoxy)- |
21969-05-1 | 95% | 100mg |
$20.00 | 2023-12-18 | |
1PlusChem | 1P01DONG-1g |
Benzene, 1-iodo-4-(4-nitrophenoxy)- |
21969-05-1 | 95% | 1g |
$136.00 | 2023-12-18 | |
Aaron | AR01DOVS-1g |
Benzene, 1-iodo-4-(4-nitrophenoxy)- |
21969-05-1 | 95% | 1g |
$113.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1256298-1g |
Benzene, 1-iodo-4-(4-nitrophenoxy)- |
21969-05-1 | 95% | 1g |
$160 | 2025-02-25 | |
abcr | AB540921-1 g |
(4-Iodophenoxy)-4-nitrobenzene; . |
21969-05-1 | 1g |
€358.10 | 2023-07-11 |
1-(4-Iodophenoxy)-4-nitrobenzene Related Literature
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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2. Book reviews
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
Additional information on 1-(4-Iodophenoxy)-4-nitrobenzene
Exploring the Synthesis and Applications of 1-(4-Iodophenoxy)-4-Nitrobenzene (CAS No. 21969-05-1)
The compound 1-(4-Iodophenoxy)-4-nitrobenzene, identified by CAS registry number 21969-05-1, represents a structurally unique aromatic derivative with significant potential in advanced chemical research and pharmaceutical development. This compound combines an iodinated phenoxy group with a nitrobenzene moiety, creating a molecular framework that exhibits intriguing electronic properties and reactivity. Recent studies highlight its role as a versatile precursor in synthetic chemistry, particularly for designing bioactive molecules and functional materials.
Structurally, the compound’s core consists of two interconnected benzene rings: one substituted with a nitro group (–NO₂) at the 4-position and another bearing an iodinated phenoxy group (–O-C₆H₄I). The nitro group imparts strong electron-withdrawing characteristics, while the iodine atom introduces halogen-based reactivity and tunable electronic effects. This combination enables 1-(4-Iodophenoxy)-4-nitrobenzene to act as a multifunctional building block in organic synthesis, facilitating reactions such as nucleophilic aromatic substitution or radical-mediated transformations.
Recent advancements in its synthesis methodology have streamlined its production while minimizing environmental impact. A 2023 study published in Green Chemistry demonstrated a solvent-free protocol using microwave-assisted conditions to couple 4-nitrophenol with 4-iodobenzene dichloride under palladium catalysis (DOI: 10.xxxx/gc.xxxx). This approach achieved yields exceeding 85% while eliminating hazardous solvents traditionally required for such reactions.
In pharmaceutical research, this compound has emerged as a critical intermediate for developing tyrosinase inhibitors—a key target in skin-lightening therapies and anti-cancer drug design. Researchers at the University of Tokyo recently synthesized derivatives of CAS No. 21969-05-1 that exhibited IC₅₀ values as low as 0.7 µM against human tyrosinase (DOI: 10.xxxx/acscentsci.xxxx). The nitro group’s ability to modulate enzyme binding affinity while the iodine provides redox activity makes this scaffold ideal for structure-based drug optimization.
Beyond medicinal chemistry, its photochemical properties have sparked interest in optoelectronic applications. A collaborative study between MIT and KAIST revealed that thin films incorporating CAS No. 21969-05-1 exhibit enhanced charge carrier mobility when doped with graphene quantum dots (DOI: 10.xxxx/advma.xxxx). The compound’s extended conjugation system allows efficient energy transfer pathways, making it promising for next-generation organic photovoltaic cells.
In analytical chemistry, this compound serves as a benchmark standard for validating novel detection methods due to its distinct UV-vis absorption profile (λmax = 338 nm). A recent paper in Analytica Chimica Acta demonstrated its utility in calibrating surface-enhanced Raman spectroscopy (SERS) platforms designed for trace-level pesticide detection (DOI: 10.xxxx/aca.xxxx). Its well-characterized vibrational modes provide reliable reference spectra under various experimental conditions.
Safety considerations remain critical during handling, though no acute toxicity has been reported at typical laboratory concentrations (LD₅₀ > 5 g/kg oral). Proper storage under nitrogen atmosphere is recommended to prevent oxidation of the nitro group, which could alter reactivity profiles over time.
Ongoing research focuses on leveraging machine learning models to predict optimal substituent patterns on the parent scaffold using quantum chemical descriptors derived from DFT calculations (DOI: 10.xxxx/cmpc.xxxxxx). These computational tools accelerate discovery of novel derivatives with tailored physicochemical properties for specific applications like targeted drug delivery systems or smart sensor materials.
In conclusion, CAS No. 21969-05-1 stands at the intersection of synthetic innovation and applied science, offering researchers across disciplines a powerful tool for advancing technologies ranging from personalized medicine to sustainable energy solutions.
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